molecular formula C21H29N3O4 B14179858 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid

Cat. No.: B14179858
M. Wt: 387.5 g/mol
InChI Key: SANBAMOTJSLQSQ-UHFFFAOYSA-N
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Description

3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable diamine reacts with a halogenated compound.

    Coupling Reactions: The indole moiety is coupled with the piperazine ring using a linker, such as a propanoic acid derivative, under conditions that promote amide bond formation.

    Protection and Deprotection Steps: The tert-butoxycarbonyl group is used to protect the piperazine nitrogen during the synthesis and is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural flexibility, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-YL)propanoic acid: Lacks the piperazine ring and tert-butoxycarbonyl group.

    4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Lacks the indole moiety.

    N-(1H-Indol-3-YL)methylpiperazine: Lacks the propanoic acid group.

Uniqueness

3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is unique due to its combination of an indole moiety, a piperazine ring, and a propanoic acid group. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

3-[3-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)14-16(24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26)

InChI Key

SANBAMOTJSLQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CNC3=CC=CC=C32)CCC(=O)O

Origin of Product

United States

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